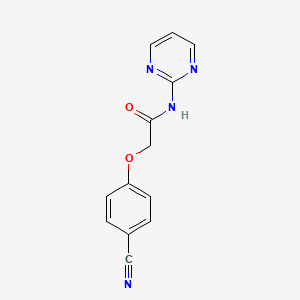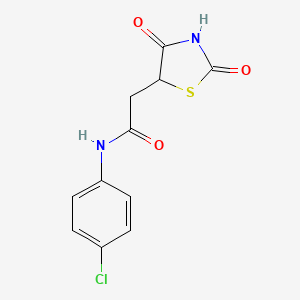
2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide is an organic compound that features a cyanophenoxy group and a pyrimidinylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide typically involves the reaction of 2-alkyl-4,5-dichloropyridazin-3(2H)-ones with p-cyanophenol and 2-mercaptopyrimidine in the presence of a base . This reaction yields 2-(4-cyanophenoxy)pyrimidine, which can then be further reacted to form the desired acetamide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanophenoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: The acetamide group can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学的研究の応用
2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Research: It is investigated for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The cyanophenoxy group and the pyrimidinylacetamide moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(4-cyanophenoxy)-N-(pyrimidin-2-yl)acetamide include:
- 2-(4-cyanophenoxy)pyrimidine
- 5-cyano-5-(pyrimidin-2-yl)-2,7-dialkyl-5H-dipyridazino[4,5-b:4,5-e]-4H-thiopyran-1,6-dione
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(4-cyanophenoxy)-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-8-10-2-4-11(5-3-10)19-9-12(18)17-13-15-6-1-7-16-13/h1-7H,9H2,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXPAKZWLBZEJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2361949.png)





![3-[[3-(N,S-Dimethylsulfonimidoyl)anilino]methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2361958.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2361960.png)



